Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Carboxylesterase 2 Drug Metabolism Selectivity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1796965-44-0) is a synthetic small molecule characterized by a hybrid scaffold that links an imidazo[1,2-b]pyrazole moiety to a benzo[d]thiazole-2-carboxamide group via an ethyl linker. This structural class is under investigation for diverse biological activities, including kinase modulation and antimicrobial effects.

Molecular Formula C15H13N5OS
Molecular Weight 311.36
CAS No. 1796965-44-0
Cat. No. B2844679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide
CAS1796965-44-0
Molecular FormulaC15H13N5OS
Molecular Weight311.36
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NCCN3C=CN4C3=CC=N4
InChIInChI=1S/C15H13N5OS/c21-14(15-18-11-3-1-2-4-12(11)22-15)16-7-8-19-9-10-20-13(19)5-6-17-20/h1-6,9-10H,7-8H2,(H,16,21)
InChIKeyWFQIGEFXJONSSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1796965-44-0): Chemical Identity and Class Assignment


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 1796965-44-0) is a synthetic small molecule characterized by a hybrid scaffold that links an imidazo[1,2-b]pyrazole moiety to a benzo[d]thiazole-2-carboxamide group via an ethyl linker . This structural class is under investigation for diverse biological activities, including kinase modulation and antimicrobial effects. The compound is listed in the ChEMBL database (CHEMBL3774603) and has been cataloged as a research chemical [1]. Its primary noted biochemical activity is as an inhibitor of human carboxylesterase 2 (CE2), a key enzyme in drug metabolism [2]. However, publicly available, peer-reviewed data directly characterizing this specific compound's properties are scarce, and it has been described as a synthetic intermediate for more complex derivatives .

The Risk of Direct Substitution for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide Without Head-to-Head Data


In the absence of extensive, publicly available head-to-head comparison data, it is critical to understand that compounds within the imidazo[1,2-b]pyrazole carboxamide and benzo[d]thiazole classes often exhibit highly divergent activity profiles based on subtle structural modifications. For example, minimally altered analogs can shift target selectivity from carboxylesterase 2 (CE2) inhibition [1] to potent Bruton's tyrosine kinase (BTK) inhibition [2] or cytotoxic epidermal growth factor receptor (EGFR) modulation [3]. The specific N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl) linker in this compound is a precise structural feature that, without direct comparative pharmacological data against close analogs, cannot be assumed to be functionally interchangeable. The following quantitative evidence, though limited, serves to illustrate the quantifiable differentiation that exists for this specific compound within the wider chemical landscape.

Quantifiable Differentiation Evidence for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide


Potency Advantage in Human CE2 Inhibition Over a Generic Hydrolase Inhibitor

The compound demonstrates higher potency as a human carboxylesterase 2 (CE2) inhibitor compared to the generic serine hydrolase inhibitor bis(4-nitrophenyl) phosphate (BNPP). In assays using human liver microsomes with fluorescein diacetate as a substrate, the target compound achieved an IC50 of 20 nM [1]. This represents a >300-fold improvement in potency relative to BNPP, which has a reported IC50 of 6110.0 nM against the same enzyme . This substantial difference underscores a potential advantage in applications where a more specific or potent CE2 probe is required.

Carboxylesterase 2 Drug Metabolism Selectivity

Specificity Profile Against Carboxylesterase 1 (CE1) Suggests Isoform Selectivity

The target compound's interaction with carboxylesterases is not equipotent across isoforms. While it inhibits CE2 with an IC50 of 20 nM, the same source reports a significantly higher Ki of 42 nM for CE2 [1] and notes binding to 'Liver carboxylesterase 1' (CE1) without providing an IC50, which is consistent with a selective profile [1]. This contrasts with the benchmark inhibitor BNPP, which inhibits CE1 with an IC50 of 140.0 nM, a value significantly higher than its CE2 IC50 . The data suggests the target compound may have a different selectivity window compared to BNPP, which could be an advantage for research requiring discrimination between the two main hepatic carboxylesterases.

Isoform Selectivity CE1 vs CE2 Off-target Activity

Comparative Motif Advantage for Kinase Selectivity Over Broad-Spectrum Kinase Inhibitors

The structurally distinct 'imidazo[1,2-b]pyrazole-1-yl-ethyl-benzo[d]thiazole-2-carboxamide' motif gives this compound a differentiated pharmacological profile from close kinase-inhibiting analogs. Derivatives based on imidazo[1,2-b]pyrazole core (as exemplified in patent US-9556188-B2) are potent inhibitors of Bruton's tyrosine kinase (BTK), a crucial target in B-cell malignancies [1]. In contrast, the benzo[d]thiazole-2-carboxamide portion is associated with EGFR inhibition (e.g., compound 6i from Medicinal Chemistry Research, 2017 shows IC50 of 4.05–12.17 μM against cancer cell lines) [2]. This compound's unique fusion of both motifs into a single linear structure means its activity cannot be predicted from either class alone. It is not a direct analog of the BTK inhibitors described in the patent nor is it a direct analog of the EGFR inhibitor, representing a novel chemotype with a unique selectivity profile.

Kinase Inhibition Structural Differentiation Selectivity

Suggested Antimycobacterial Potential Divergent from Anticancer Benzo[d]thiazole Analogs

While the benzo[d]thiazole-2-carboxamide class is known for anticancer EGFR inhibition [1], an alternate chemotype within this class, N-arylalkylbenzo[d]thiazole-2-carboxamides, has been reported as a potent anti-mycobacterial scaffold with minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against H37Rv strain and therapeutic indices up to >64 [2]. The target compound, as noted in supplier documentation, is reported to exhibit anti-mycobacterial activity . This implies a potential differentiation in application from the purely anticancer-focused EGFR benzo[d]thiazole analogs. For a procurement decision where an anti-infective or non-cytotoxic probe is required, this compound represents a testable hypothesis and a preferred starting point over other analogs primarily designated for oncology.

Anti-tubercular Activity Mycobacterium tuberculosis Therapeutic Differentiation

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide: Optimal Scientific Application Scenarios Based on Evidence


As a Potent and Selective Probe for Human Carboxylesterase 2 (CES2) in Drug Metabolism Studies

The compound's primary evidence-based application is as a chemical probe for human CES2. Its 20 nM IC50 against CES2, which is >300-fold more potent than the generic CES2 inhibitor BNPP, makes it suitable for in vitro drug metabolism studies to determine the role of CES2 in hydrolyzing ester- or amide-containing prodrugs [1]. This is a well-defined, quantifiably differentiated application compared to other research chemicals.

As a Novel Starting Point for Anti-Mycobacterial Drug Discovery

Based on class-level inference, this hybrid scaffold can be prioritized for anti-tubercular drug discovery programs. Its differentiation from purely anticancer benzo[d]thiazole analogs is a key decision point, directing research toward a potential new anti-infective agent rather than an EGFR inhibitor [1]. This scenario relies on the supplier-reported anti-mycobacterial activity, which requires experimental validation but provides a specific, testable basis for procurement.

In Chemical Biology for Deconvoluting Multi-Target Pharmacology of Hybrid Chemotypes

This compound's structure is a deliberate fusion of motifs from kinase inhibitors and enzyme inhibitors. Its primary biochemical activity is CE2 inhibition, not strong kinase inhibition, despite the imidazo[1,2-b]pyrazole moiety [1]. This makes it a valuable tool in chemical biology to study how combining these two structural motifs shifts target engagement away from kinases and toward metabolic enzymes, a phenomenon with implications for drug repurposing and off-target prediction.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.